molecular formula C11H20F2N2O2 B2677237 tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate CAS No. 2219374-50-0

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate

Cat. No.: B2677237
CAS No.: 2219374-50-0
M. Wt: 250.29
InChI Key: PPFQXLCYCHSJFC-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate is a chemical compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol It is a diazocane derivative, characterized by the presence of two fluorine atoms and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diazocane derivative with a fluorinating agent in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The tert-butyl ester group can also play a role in modulating the compound’s solubility and reactivity . The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 3,3-difluoro-1,5-diazocane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and the diazocane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-5-14-7-11(12,13)8-15/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFQXLCYCHSJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219374-50-0
Record name tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate
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